molecular formula C14H14S2 B14703039 Bis-(m-tolyl)disulfide CAS No. 20333-41-9

Bis-(m-tolyl)disulfide

Cat. No.: B14703039
CAS No.: 20333-41-9
M. Wt: 246.4 g/mol
InChI Key: VDWYKAMPKIFOIO-UHFFFAOYSA-N
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Description

Bis-(m-tolyl)disulfide: is an organic compound with the molecular formula C14H14S2 . It consists of two m-tolyl groups (methylphenyl) connected by a disulfide bond. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidative Coupling of Thiols: One of the most common methods for synthesizing bis-(m-tolyl)disulfide is the oxidative coupling of m-tolylthiol. This reaction typically involves the use of oxidizing agents such as molecular oxygen, hydrogen peroxide, or iodine. .

    Thioalkylation: Another method involves the nucleophilic substitution of sulfur-containing compounds with m-tolylthiol.

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative coupling reactions using cost-effective and environmentally friendly oxidants. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis-(m-tolyl)disulfide can undergo further oxidation to form sulfoxides and sulfones.

    Reduction: The disulfide bond in this compound can be reduced to form m-tolylthiol.

    Substitution: The compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, subcritical water, tetrahydrofuran (THF).

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    m-Tolylthiol: Formed through reduction.

    Substituted Disulfides: Formed through substitution reactions.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of bis-(m-tolyl)disulfide involves the cleavage and formation of disulfide bonds. This compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are crucial in various biochemical processes, including protein folding and stabilization .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Bis-(m-tolyl)disulfide is unique due to its meta-substitution pattern, which influences its reactivity and physical properties. This compound exhibits distinct redox behavior and is particularly useful in applications requiring specific spatial arrangements of functional groups .

Properties

IUPAC Name

1-methyl-3-[(3-methylphenyl)disulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWYKAMPKIFOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SSC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451365
Record name bis-(m-tolyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20333-41-9
Record name bis-(m-tolyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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